6-Methoxychroman-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

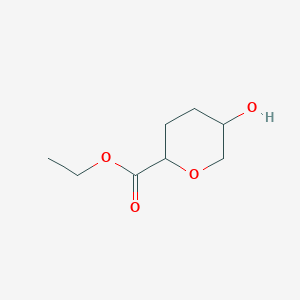

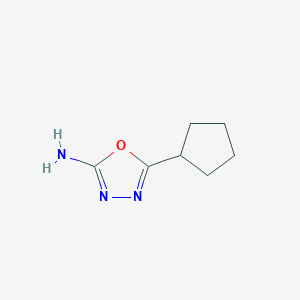

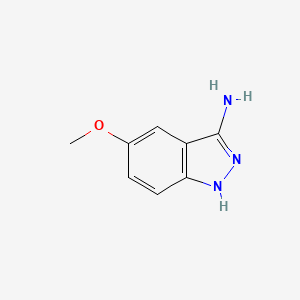

6-Methoxychroman-4-amine hydrochloride is a chemical compound with the CAS Number: 67858-19-9 . It has a molecular weight of 215.68 and its IUPAC name is 6-methoxy-3,4-dihydro-2H-chromen-4-ylamine hydrochloride .

Molecular Structure Analysis

The molecular formula of this compound is C10H14ClNO2 . The InChI code is 1S/C10H13NO2.ClH/c1-12-7-2-3-10-8 (6-7)9 (11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s exact mass and monoisotopic mass are 179.094628657 g/mol . It has a topological polar surface area of 44.5 Ų .Aplicaciones Científicas De Investigación

Antimicrobial and Anticoccidial Activities

Research indicates that derivatives of 6-Methoxychroman-4-amine hydrochloride, specifically 5-amino derivatives, show promising antimicrobial and anticoccidial activities. These compounds, when administered orally, provided total protection against Eimeria tenella in chickens (Georgiadis, 1976).

Synthesis of 6-Methoxy-2-benzoxazolinone

The compound has been utilized in the synthesis of 6-Methoxy-2-benzoxazolinone, a chemical process involving the formation and reduction of 5-methoxy-2-nitrophenol and the fusion of the corresponding amine hydrochloride with urea (Richey, Scism, Caskey, & BeMiller, 1975).

Application in Cancer Cell Growth Inhibition

A related study discusses the synthesis and biological evaluation of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride, demonstrating significant inhibitory effects on cancer cell growth (Pettit et al., 2003).

Role in Synthesis of Carnitine Analogs

Carnitine analogs were synthesized using 4-dialkylamino-3-hydroxybutyric acid hydrochlorides and methochlorides, analogs of carnitine, by treating tert-butyl 3,4-epoxybutyrate with the appropriate amine or amine hydrochloride (Boots & Boots, 1975).

Study in Millimeter- and Submillimeter-Wave Regions

Methoxyamine, derived from its hydrochloride salt, was studied for its rotational spectrum in the millimeter- and submillimeter-wave regions, aiming at its detection in the interstellar medium (Kolesniková et al., 2018).

Glial GABA Uptake Inhibition

Research on 3-Methoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one, a compound related to this compound, revealed its role as a selective inhibitor of glial GABA uptake, important in the study of neurotransmission (Falch et al., 1999).

Fluorescently Labeled Biocompatible Polymers

Another study utilized derivatives of this compound in synthesizing fluorescently labeled biocompatible polymers for biomedical studies (Madsen, Warren, Armes, & Lewis, 2011).

Rapid RAFT Polymerization of Primary Amine Functional Monomer

The compound has been involved in the rapid RAFT polymerization of primary amine functional monomers under visible light irradiation, demonstrating a controlled polymerization process (Liu et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

6-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSQHESJUHEMLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604917 |

Source

|

| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67858-19-9 |

Source

|

| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,3-Dichlorophenyl)formamido]acetic acid](/img/structure/B1357728.png)

![5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1357729.png)

amine](/img/structure/B1357731.png)

![{2-[(Ethoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1357732.png)

![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)

![1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1357745.png)